N-(2-aminophenyl)-2,2-dicyclohexylacetamide
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Overview
Description
N-(2-aminophenyl)-2,2-dicyclohexylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group attached to a dicyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2,2-dicyclohexylacetamide typically involves the condensation of 2-aminophenylamine with 2,2-dicyclohexylacetic acid. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2,2-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
N-(2-aminophenyl)-2,2-dicyclohexylacetamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2,2-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the dicyclohexylacetamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- N-(2-aminophenyl)benzamide
Uniqueness
N-(2-aminophenyl)-2,2-dicyclohexylacetamide is unique due to its dicyclohexylacetamide moiety, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C20H30N2O |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2,2-dicyclohexylacetamide |
InChI |
InChI=1S/C20H30N2O/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16,19H,1-6,9-12,21H2,(H,22,23) |
InChI Key |
SRLUVKNXGKZGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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